cis-2-Decenoic acid
Description
Identification and Origin of cis-2-Decenoic Acid
Discovery in Pseudomonas aeruginosa
This compound (CDA) is an organic compound that was identified as a product of the bacterium Pseudomonas aeruginosa during its growth phase. nih.govasm.org This molecule was discovered to be the autoinducer responsible for biofilm dispersion in this pathogen. frontiersin.orgnih.gov The gene dspI (PA14_54640), an ortholog of PA0745, has been identified as necessary for the production of this compound. nih.govbiorxiv.org Studies have shown that P. aeruginosa produces this compound in both batch and continuous biofilm cultures. asm.orgfrontiersin.org The native concentration of CDA produced by P. aeruginosa PA14 in a laboratory continuous culture biofilm was determined to be 2.5 nM. asm.org
Classification as a Fatty Acid Messenger
This compound is classified as a short-chain fatty acid signaling molecule, or a fatty acid messenger. nih.govasm.orgasm.org This classification is based on its function as a cell-to-cell communication molecule that can induce specific physiological responses in bacteria and fungi. nih.govasm.org Its role as a messenger is highlighted by its ability, at nanomolar concentrations, to induce the dispersion of established biofilms and inhibit their initial formation. nih.govasm.org The activity of CDA as a signaling molecule is not limited to its producer; it affects a wide range of microorganisms, indicating its importance in complex microbial environments. asm.orgnih.gov
Significance in Microbial Communication and Regulation
Inter-species Communication
This compound plays a crucial role in inter-species and even inter-kingdom communication. frontiersin.orgnih.govtaylorandfrancis.com Its ability to induce biofilm dispersion is not restricted to P. aeruginosa. Research has demonstrated that CDA can trigger the dispersal of biofilms formed by a diverse array of microorganisms. nih.govasm.org This indicates that CDA acts as a widespread signal in polymicrobial communities. asm.org The broad-spectrum activity of CDA suggests that it is a key molecule in shaping the structure and dynamics of mixed-species biofilms. asm.org
The following table summarizes the observed effects of this compound on various microorganisms, illustrating its role in inter-species communication.
| Microorganism | Gram Stain/Type | Effect of this compound | Reference(s) |
| Pseudomonas aeruginosa | Gram-Negative | Induces biofilm dispersion | nih.govasm.org |
| Escherichia coli | Gram-Negative | Induces biofilm dispersion | nih.govasm.orgtaylorandfrancis.com |
| Klebsiella pneumoniae | Gram-Negative | Induces biofilm dispersion | nih.govtaylorandfrancis.com |
| Proteus mirabilis | Gram-Negative | Induces biofilm dispersion | nih.govtaylorandfrancis.com |
| Streptococcus pyogenes | Gram-Positive | Induces biofilm dispersion | nih.govtaylorandfrancis.com |
| Bacillus subtilis | Gram-Positive | Induces biofilm dispersion | nih.govtaylorandfrancis.com |
| Staphylococcus aureus | Gram-Positive | Induces biofilm dispersion, inhibits growth | nih.govnih.govtaylorandfrancis.com |
| Candida albicans | Yeast (Fungus) | Induces biofilm dispersion | nih.govasm.orgfrontiersin.orgtaylorandfrancis.com |
| Salmonella enterica | Gram-Negative | Induces biofilm dispersion | plos.org |
| Bacillus cereus | Gram-Positive | Induces biofilm dispersion | plos.org |
Intra-species Communication
Within its native producer, P. aeruginosa, this compound functions as a key intra-species signaling molecule. nih.govtaylorandfrancis.com It acts as an autoinducer of biofilm dispersion, a critical final stage in the biofilm life cycle. nih.govmdpi.com This process is triggered when microcolonies within a biofilm reach a certain size, allowing the concentration of CDA to reach a threshold that initiates the release of cells to colonize new surfaces. asm.orgmdpi.com Transcriptomic analysis has revealed that CDA signaling in P. aeruginosa is complex, affecting the expression of 666 genes. nih.govnih.gov These genes are involved in a wide range of functions, including motility, chemotaxis, cell attachment, synthesis of extracellular polymeric substances (EPS), and virulence, demonstrating the global regulatory role of CDA within the species. nih.govmdpi.com
Cross-kingdom Signaling
The signaling activity of this compound extends beyond the bacterial domain, demonstrating a remarkable capacity for cross-kingdom communication by influencing the behavior of fungi. nih.govresearchgate.netnih.gov This broad-spectrum activity underscores the role of CDA as a versatile signaling molecule in complex microbial environments where bacteria and fungi coexist.
Research has demonstrated that CDA, produced by Pseudomonas aeruginosa, can induce the dispersion of biofilms formed by the pathogenic yeast Candida albicans. nih.govnih.govplos.org This effect is significant as C. albicans is a common cause of fungal infections in humans, often associated with the formation of resilient biofilms. The ability of a bacterial signal to disrupt a fungal biofilm suggests a sophisticated level of inter-kingdom communication and competition. While the precise signaling pathway in C. albicans that responds to CDA is still under investigation, it is clear that this bacterial molecule can modulate fungal behavior. nih.govplos.org
Furthermore, the influence of CDA is not limited to a single fungal species. The signaling molecule has been shown to affect other fungi as well, indicating a more general mechanism of interaction. This cross-kingdom signaling is not a one-way street; other diffusible signal factors (DSFs) from different bacteria have also been shown to influence C. albicans. plos.org For instance, signals from Stenotrophomonas maltophilia and Burkholderia cenocepacia can also impact the yeast-to-hyphal transition in C. albicans, a critical step in its virulence. plos.org
The interaction between CDA and various microorganisms is concentration-dependent, with different effects observed at different concentrations. For example, in the case of the Gram-positive bacterium Staphylococcus aureus, CDA has been shown to inhibit biofilm formation at a concentration of 125 µg/mL and inhibit growth at 500 µg/mL. nih.gov In a variety of both Gram-positive and Gram-negative bacteria, a concentration of 310 nM CDA was found to be most effective in inducing biofilm dispersion. nih.govresearchgate.net
The ability of CDA to induce a dispersion response across different kingdoms—from Gram-negative and Gram-positive bacteria to yeasts—positions it as a significant molecule in microbial ecology. nih.gov This widespread activity suggests that diverse microorganisms have evolved mechanisms to recognize and respond to this fatty acid signal, highlighting the interconnectedness of microbial communities.
Interactive Data Table: Effect of this compound on Biofilm Dispersion in Various Microorganisms
| Microorganism | Kingdom | Gram Staining | Effective CDA Concentration for Dispersion | Observed Effect | Reference |
| Pseudomonas aeruginosa | Bacteria | Gram-Negative | 2.5 nM - 100 nM | Induces biofilm dispersion. nih.govfrontiersin.org | nih.govfrontiersin.org |
| Escherichia coli | Bacteria | Gram-Negative | 310 nM | At least two-fold increase in planktonic cells. nih.gov | nih.gov |
| Salmonella enterica | Bacteria | Gram-Negative | 310 nM | At least two-fold increase in planktonic cells. nih.gov | nih.gov |
| Staphylococcus aureus | Bacteria | Gram-Positive | 310 nM | At least two-fold increase in planktonic cells. nih.gov | nih.gov |
| Bacillus cereus | Bacteria | Gram-Positive | 310 nM | At least two-fold increase in planktonic cells. nih.gov | nih.gov |
| Candida albicans | Fungi | N/A | Active at nanomolar concentrations | Induces biofilm dispersion. nih.govnih.gov | nih.govnih.gov |
Interactive Data Table: Inhibitory Effects of this compound on Staphylococcus aureus
| Effect | CDA Concentration | Additional Notes | Reference |
| Biofilm Inhibition | 125 µg/mL | --- | nih.gov |
| Growth Inhibition | 500 µg/mL | --- | nih.gov |
| Biofilm Dispersion | 125 µg/mL | Dispersed approximately 25% of the biofilm. | frontiersin.org |
Interactive Data Table: Combined Effect of this compound and Antibiotics on Biofilm Reduction
| Microorganism | CDA Concentration | Antibiotic | Biofilm Reduction | Reference |
| Staphylococcus aureus, Bacillus cereus, Salmonella enterica, E. coli | 310 nM | Various | Approximately 80% reduction in biofilm biomass. | nih.govresearchgate.net |
| Pseudomonas aeruginosa | 100 nM | Tobramycin (B1681333) (64 µg/ml) | Almost-complete removal of biofilms. | frontiersin.org |
| Pseudomonas aeruginosa | 100 nM | Ciprofloxacin (B1669076) | Almost-complete removal of biofilms. | frontiersin.org |
Structure
2D Structure
Properties
IUPAC Name |
(Z)-dec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/b9-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBXVVIUZANZAU-HJWRWDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40418140 | |
| Record name | (Z)-2-decenoic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15790-91-7, 3913-85-7 | |
| Record name | cis-2-Decenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15790-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Decenoic acid | |
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| Record name | (Z)-2-decenoic acid | |
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| Record name | Dec-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.342 | |
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| Record name | 15790-91-7 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanisms of Action of Cis 2 Decenoic Acid in Microbial Systems
Cellular and Molecular Mechanisms of Biofilm Modulation
CDA exerts its influence on microbial communities primarily by disrupting the biofilm life cycle. This fatty acid messenger has been shown to prevent the initial stages of biofilm development, trigger the breakdown of mature biofilms, and revert dormant persister cells to an active, susceptible state. nih.govdoaj.org Its mechanisms of action involve inducing a phenotypic switch in bacteria from a sessile, biofilm-associated state to a free-swimming, planktonic state. nih.gov
One of the most well-documented functions of CDA is its ability to induce the dispersion of pre-existing biofilms. plos.orgdoaj.org This process involves the active release of cells from the biofilm matrix, allowing them to colonize new surfaces. nih.gov CDA has demonstrated broad-spectrum dispersion activity against a variety of Gram-negative and Gram-positive bacteria, as well as the fungus Candida albicans. nih.govasm.org The signaling pathway for CDA in P. aeruginosa involves the sensor/response regulator hybrid DspS (PA4112), which is essential for both CDA-induced and native dispersion. asm.org The dispersion process triggered by CDA shares downstream mechanisms with other dispersion cues like nitric oxide, involving factors such as BdlA, AmrZ, RbdA, and DipA. asm.org
CDA acts as an autoinducer for biofilm dispersion in P. aeruginosa. nih.govasm.org This process, termed autoinduction, occurs naturally when biofilm microcolonies reach a critical size and cell density. nih.govasm.org The accumulation of endogenously produced CDA within the biofilm signals the bacteria to evacuate the microcolony and return to a planktonic mode of existence. nih.gov The production of CDA in P. aeruginosa requires the gene dspI (PA14_54640), an ortholog of PA0745. nih.govasm.org Inactivation of the dspI gene eliminates the autoinduction of dispersion, leading to the formation of thicker biofilms, a phenotype that can be reversed by the external addition of synthetic CDA. asm.org
CDA produced by one species can act as an environmental signal to induce dispersion in other microbial species that may not produce the molecule themselves. plos.orgnih.gov This interspecies signaling capability highlights CDA's role as a widespread environmental cue for biofilm dispersal. nih.gov For instance, CDA isolated from P. aeruginosa cultures has been shown to induce dispersion in biofilms formed by Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, Bacillus subtilis, Streptococcus pyogenes, and Candida albicans. nih.govnih.gov This cross-kingdom activity suggests that diverse microorganisms can recognize and respond to CDA as an external signal to abandon the biofilm lifestyle. nih.gov
A key mechanism through which CDA induces biofilm dispersion is by causing sessile biofilm cells to revert to a motile, planktonic phenotype. nih.govplos.org This transition is a fundamental change in bacterial behavior, moving from a protected, surface-attached community to a free-swimming state that facilitates dissemination. asm.orgresearchgate.net Treatment of established biofilms with nanomolar concentrations of CDA has been shown to significantly increase the number of planktonic cells released into the surrounding liquid. plos.org This reversion restores the cells' susceptibility to antimicrobial agents, a characteristic that is often lost in the biofilm state. plos.orgmdpi.com
| Microorganism | CDA Concentration | Observed Effect | Source |
|---|---|---|---|
| Staphylococcus aureus | 310 nM | Over 2-fold increase in planktonic cells | plos.org |
| Bacillus cereus | 310 nM | Approx. 2.5-fold increase in planktonic cells | plos.org |
| Salmonella enterica | 310 nM | Approx. 2-fold increase in planktonic cells | plos.org |
| Escherichia coli | 310 nM | Approx. 2.5-fold increase in planktonic cells | plos.org |
In addition to dispersing mature biofilms, CDA can also inhibit and prevent their initial formation. nih.govmdpi.com By presumably maintaining cells in a metabolically active or dispersive state, CDA interferes with the attachment and maturation stages of biofilm development. mdpi.com Continuous exposure to low concentrations of CDA has been shown to effectively prevent biofilm formation by several pathogens. For example, a concentration of 2.5 nM CDA prevented biofilm formation by P. aeruginosa PAO1 in flow cell reactors. nih.gov Similarly, 310 nM CDA was effective against single and dual-species biofilms of E. coli and K. pneumoniae in catheters. nih.govmdpi.com For a methicillin-resistant S. aureus (MRSA) strain, 734 µM of CDA was sufficient to prevent biofilm formation. nih.govmdpi.com
Persister cells are a dormant, non-growing subpopulation within a biofilm that exhibit high tolerance to antimicrobial agents. nih.govnih.gov CDA has been demonstrated to modulate these persister cells by reverting them from their dormant state to a metabolically active state, thereby restoring their susceptibility to antibiotics. nih.govdoaj.orgnih.gov
Exposure to CDA increases the respiratory activity of P. aeruginosa and E. coli persister cells without causing an increase in cell number. nih.govnih.gov This "awakening" of persister cells is supported by increased expression of metabolic markers. nih.gov Consequently, when persister cells are treated with a combination of CDA and antibiotics, there is a significantly greater decrease in cell viability compared to treatment with antibiotics alone. nih.govnih.gov For example, co-treatment of P. aeruginosa persister cells with CDA and ciprofloxacin (B1669076) led to a significant reduction in the tolerant population. nih.gov The presence of CDA also leads to a decrease in the total number of persister cells that can be isolated from a population. nih.govnih.gov
| Organism | Population Source | Treatment | Result | Source |
|---|---|---|---|---|
| P. aeruginosa | Planktonic | Ciprofloxacin + CDA | Significant decrease in cell viability vs. Ciprofloxacin alone | nih.gov |
| P. aeruginosa | Biofilm | Ciprofloxacin + CDA | Significant decrease in cell viability vs. Ciprofloxacin alone | nih.gov |
| E. coli | Planktonic | Ciprofloxacin + CDA | Significant decrease in cell viability vs. Ciprofloxacin alone | nih.gov |
| E. coli | Biofilm | Ciprofloxacin + CDA | Significant decrease in cell viability vs. Ciprofloxacin alone | nih.gov |
Modulation of Persister Cell Subpopulation and Metabolism
Reversion of Dormant Cells to Metabolically Active State
Cis-2-decenoic acid (CDA) has been identified as a signaling molecule capable of reverting dormant, or persister, bacterial cells to a metabolically active state. nih.govnih.gov This transition is crucial as most antibiotics target metabolically active cells, rendering dormant cells tolerant to treatment. psu.edu Research on Pseudomonas aeruginosa and Escherichia coli has demonstrated that CDA can induce this change in persister cells from both planktonic and biofilm populations without causing an increase in cell number. nih.govasm.org
The awakening of these dormant cells is evidenced by a marked increase in their respiratory activity. nih.govnih.gov Further supporting this shift to a metabolically active state are observed changes in protein abundance and increased transcript expression levels of several metabolic markers. nih.govasm.org Key markers that show increased expression upon exposure to CDA include acpP, 16S rRNA, atpH, and ppx. nih.govasm.org This resuscitation of persister cells suggests that CDA triggers a transition from a dormant phenotype to one that is metabolically active and, consequently, more susceptible to conventional antimicrobial agents. nih.govnih.gov
Table 1: Effect of cis-2-Decenoic Acid on Metabolic Markers in Persister Cells
| Metabolic Marker | Organism(s) | Observed Effect |
| Respiratory Activity | P. aeruginosa, E. coli | Increased |
| acpP transcript | P. aeruginosa, E. coli | Increased |
| 16S rRNA transcript | P. aeruginosa, E. coli | Increased |
| atpH transcript | P. aeruginosa, E. coli | Increased |
| ppx transcript | P. aeruginosa, E. coli | Increased |
Reduction in Persister Cell Number
Exposure to this compound has been shown to directly impact the size of persister cell populations. nih.gov When planktonic cultures of P. aeruginosa and E. coli were treated with the antibiotic ciprofloxacin in the presence of CDA, a significant decrease in the number of isolated persister cells was observed. nih.gov Specifically, the addition of CDA resulted in a 1- to 2-log reduction in persister cells compared to treatment with ciprofloxacin alone. nih.gov
This effect is attributed to CDA's ability to revert persisters to an antibiotic-susceptible state. nih.govnih.gov By stimulating their metabolic activity, CDA prevents these cells from maintaining their tolerant, dormant state, making them vulnerable to the action of antimicrobial drugs. nih.govpsu.edu The combination of CDA with antibiotics has been shown to lead to a significantly greater decrease in cell viability than antimicrobial treatment alone, in some cases leading to the eradication of the persister cell subpopulation. nih.govnih.gov For instance, combining CDA with ciprofloxacin can lead to a 3,000-fold reduction for P. aeruginosa persisters from planktonic cultures and a one-million-fold reduction for biofilm-derived persisters. psu.edu
Table 2: Reduction in Persister Cell Numbers by cis-2-Decenoic Acid
| Organism | Condition | Reduction in Persister Cells |
| P. aeruginosa | Planktonic culture + Ciprofloxacin + CDA | 1-2 log decrease vs. antibiotic alone nih.gov |
| E. coli | Planktonic culture + Ciprofloxacin + CDA | 1-2 log decrease vs. antibiotic alone nih.gov |
| P. aeruginosa | Planktonic persisters + Ciprofloxacin + CDA | 3,000-fold reduction psu.edu |
| P. aeruginosa | Biofilm-derived persisters + Ciprofloxacin + CDA | 1,000,000-fold reduction psu.edu |
Alteration of Virulence Factors and Cellular Phenotype
Regulation of Gene Expression (e.g., motility, chemotaxis, cell attachment, TCA cycle, EPS/LPS synthesis, respiration)
This compound acts as a significant regulator of gene expression in P. aeruginosa, influencing a wide array of cellular functions related to virulence and phenotype. nih.govmdpi.com Transcriptomic analysis has revealed that CDA modulates the expression of 666 genes in this pathogen. nih.govasm.orgnih.gov The majority of these genes, approximately 91% (523 genes), are upregulated in the presence of CDA, while the remaining 9% (143 genes) are downregulated. nih.gov
The genes regulated by the CDA signaling system are involved in critical processes such as motility, chemotaxis, and cell attachment. nih.govmdpi.com Furthermore, CDA influences metabolic pathways, including the Tricarboxylic Acid (TCA) cycle and respiration. nih.govmdpi.com It also affects the synthesis and secretion of exopolysaccharides (EPS) and lipopolysaccharides (LPS), key components of the biofilm matrix. nih.govmdpi.com This broad regulatory impact underscores CDA's role in controlling the transition between biofilm and planktonic lifestyles. nih.govasm.org
Impact on Pyoverdine Production
The production of this compound is linked to the expression of virulence factors in P. aeruginosa, including the siderophore pyoverdine. mdpi.comresearchgate.net The synthesis of CDA requires the gene dspI (a PA0745 ortholog). nih.govasm.org Studies have shown that a mutation in the dspI gene, which results in the inability to produce CDA, leads to a reduction in pyoverdine production. mdpi.comresearchgate.net Pyoverdine is a crucial virulence factor for P. aeruginosa, involved in iron acquisition, and its regulation is an important aspect of the bacterium's pathogenicity. The link between CDA synthesis and pyoverdine levels suggests that this fatty acid signaling molecule plays a role in the broader regulatory network controlling virulence. mdpi.com
Influence on Swarming Motility
Swarming motility, a form of multicellular movement across a surface, is another virulence-related phenotype influenced by this compound in P. aeruginosa. The ability to produce CDA is connected to the bacterium's capacity for effective swarming. mdpi.comasm.org Inactivation of the dspI gene, which is essential for CDA production, results in defective swarming motility. mdpi.comasm.orgresearchgate.net This indicates that CDA, or the pathway leading to its synthesis, is a necessary component for this form of bacterial movement. Swarming motility contributes to bacterial colonization and the spread of infection, highlighting another mechanism through which CDA modulates the virulence phenotype of P. aeruginosa. asm.org
Interaction with Bacterial Cell Membranes and Permeability
This compound has been shown to interact with bacterial cell membranes, leading to an increase in their permeability. researchgate.net This mechanism is thought to contribute to its synergistic effects when used in combination with certain antibiotics. researchgate.netnih.gov As a medium-chain fatty acid, it is proposed that CDA can be incorporated into the plasma membrane of bacterial cells. nih.gov The cis-conformation of the molecule is believed to be particularly effective at increasing membrane fluidity and, consequently, permeability. nih.govfrontiersin.org
Studies using the fluorescent probe 1-N-phenylnaphthylamine (NPN), which fluoresces in a phospholipid environment, have provided evidence for this membrane interaction. In Staphylococcus aureus, exposure to CDA doubled the uptake of NPN, while in P. aeruginosa, the uptake increased by over eight-fold. researchgate.netaustinpublishinggroup.com Further evidence comes from the leakage of intracellular ATP. In the presence of CDA, ATP leakage increased up to three times the control values in P. aeruginosa and over 280 times in S. aureus. researchgate.net This increased permeability may facilitate the entry of small-molecule antibiotics into the bacterial cell, enhancing their efficacy. researchgate.netnih.gov
Table 3: Effect of cis-2-Decenoic Acid on Bacterial Membrane Permeability
| Parameter | Organism | Observation |
| NPN Probe Uptake | S. aureus | Doubled researchgate.netaustinpublishinggroup.com |
| NPN Probe Uptake | P. aeruginosa | Increased over eight-fold researchgate.netaustinpublishinggroup.com |
| Intracellular ATP Leakage | P. aeruginosa | Increased up to 3x control values researchgate.net |
| Intracellular ATP Leakage | S. aureus | Increased over 280x control values researchgate.net |
Increased Uptake of Antimicrobial Agents
This compound (CDA) has been shown to potentiate the effects of antimicrobial agents, in part by increasing the permeability of bacterial cell membranes. researchgate.netaustinpublishinggroup.com This action facilitates a greater influx of antibiotics into the bacterial cell, leading to additive and synergistic effects when used in combination with various antimicrobials. researchgate.netaustinpublishinggroup.com Research has demonstrated that exposure to CDA can significantly enhance the uptake of molecules by both gram-positive and gram-negative bacteria.
In one study, the uptake of 1-N-phenylnaphthylamine (NPN), a fluorescent probe used to assess membrane permeability, was measured in the presence of CDA. For Staphylococcus aureus, a gram-positive bacterium, the uptake of NPN was doubled. researchgate.netaustinpublishinggroup.com In the case of Pseudomonas aeruginosa, a gram-negative bacterium, the effect was even more pronounced, with an increase in NPN uptake of over eight-fold. researchgate.netaustinpublishinggroup.com This increased permeability suggests that CDA disrupts the cell membrane, creating an opportunity for co-administered antimicrobial drugs to enter the cell more easily and reach their intracellular targets. researchgate.netaustinpublishinggroup.com This mechanism is particularly relevant for enhancing the efficacy of antibiotics that need to act within the bacterial cell. researchgate.net
| Bacterial Species | Assay | Observed Effect | Reference |
|---|---|---|---|
| Staphylococcus aureus | 1-N-phenylnaphthylamine (NPN) Uptake | Doubled uptake | researchgate.netaustinpublishinggroup.com |
| Pseudomonas aeruginosa | 1-N-phenylnaphthylamine (NPN) Uptake | Over eight-fold increase in uptake | researchgate.netaustinpublishinggroup.com |
Leakage of Intracellular Components (e.g., ATP)
The interaction of this compound with bacterial membranes not only increases the uptake of external substances but also causes the leakage of vital intracellular components. researchgate.netaustinpublishinggroup.com A key indicator of this membrane damage is the release of adenosine triphosphate (ATP) from the cytoplasm into the extracellular environment. Studies have quantified this leakage, revealing a significant loss of ATP from bacterial cells upon exposure to CDA.
| Bacterial Species | Measured Component | Increase in Leakage (Compared to Control) | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa | Adenosine Triphosphate (ATP) | Up to 3-fold | researchgate.netaustinpublishinggroup.com |
| Staphylococcus aureus | Adenosine Triphosphate (ATP) | Over 280-fold | researchgate.netaustinpublishinggroup.com |
Quorum Sensing Regulation by this compound
Role in Diffusible Signal Factor (DSF) Systems
This compound is a fatty acid signaling molecule that belongs to the Diffusible Signal Factor (DSF) family, a class of molecules involved in bacterial cell-to-cell communication, or quorum sensing. frontiersin.org Originally identified in Pseudomonas aeruginosa, CDA acts as an autoinducer that can trigger biofilm dispersal. nih.govnih.gov The DSF family of signals are typically cis-2-unsaturated fatty acids. nih.gov The archetypal DSF is cis-11-methyl-2-dodecenoic acid, first found in the plant pathogen Xanthomonas campestris. nih.govnih.gov
CDA is structurally related to other DSF signals, such as Burkholderia diffusible signal factor (BDSF), also known as cis-2-dodecenoic acid, which is produced by Burkholderia cenocepacia. asm.org These signaling molecules are involved in regulating a variety of functions in microbial communities, including biofilm formation, virulence factor expression, and antibiotic resistance. frontiersin.orgasm.org The activity of CDA is not limited to its producer; it demonstrates interspecies activity, inducing dispersal in biofilms formed by a range of other Gram-negative and Gram-positive bacteria, as well as the yeast Candida albicans. nih.gov This cross-species communication highlights the conserved nature of DSF signaling pathways in the microbial world.
Influence on Cyclic di-GMP Levels
A central mechanism through which this compound and other DSF signals regulate the transition between motile (planktonic) and sessile (biofilm) lifestyles is by modulating the intracellular levels of the second messenger molecule, bis-(3’-5’)-cyclic dimeric guanosine monophosphate (cyclic di-GMP or c-di-GMP). nih.gov High intracellular concentrations of c-di-GMP are generally associated with the promotion of biofilm formation, including the synthesis of adhesins and exopolysaccharides. researchgate.net Conversely, low levels of c-di-GMP favor motility and a planktonic mode of growth. nih.govresearchgate.net
CDA induces biofilm dispersion by causing a significant reduction in intracellular c-di-GMP levels. mdpi.comasm.org The binding of a DSF signal like CDA to its cognate sensor component can stimulate the phosphodiesterase (PDE) activity of a regulatory protein. frontiersin.org This PDE activity actively degrades c-di-GMP, leading to a drop in its cellular concentration. frontiersin.org Studies on P. aeruginosa have confirmed that cells dispersed from a biofilm in response to CDA have c-di-GMP levels that are significantly reduced compared to cells within the biofilm, and are similar to the lower levels found in planktonic cells. asm.org
Receptor and Signaling Pathway Identification
Recent research has identified the long-chain fatty acid-CoA ligase FadD1 as a key receptor and response regulator for the this compound signal in Pseudomonas aeruginosa. biorxiv.orgresearchgate.net This discovery elucidates a crucial part of the CDA signaling pathway, revealing that a canonical enzyme involved in fatty acid metabolism has evolved to function in quorum sensing. biorxiv.orgresearchgate.net
Studies have shown that CDA binds specifically and with high affinity to the FadD1 protein. biorxiv.orgresearchgate.net This binding event modulates the protein's function, transforming it into a global transcriptional regulator. The CDA-FadD1 complex enhances the binding of FadD1 to the promoter region of the lasR gene. biorxiv.orgresearchgate.net The LasR protein is a master regulator that sits at the top of the quorum sensing hierarchy in P. aeruginosa, controlling other systems like rhl and pqs. biorxiv.orgbiorxiv.org By directly influencing the expression of lasR, FadD1, upon binding CDA, effectively controls the broader quorum sensing network, thereby regulating various physiological functions and virulence factors in the bacterium. biorxiv.orgbiorxiv.org Further analysis has shown that FadD1 possesses a DNA-binding leucine zipper motif, which allows it to control the transcription of numerous target genes as a response regulator. biorxiv.orgresearchgate.net
dspI Gene Involvement in cis-DA Production
The biosynthesis of this compound (cis-DA) in Pseudomonas aeruginosa is critically dependent on the function of the dspI gene (dispersal inducer). researchgate.netasm.org This gene, identified as PA14_54640 and PA0745 in different strains, encodes a putative enoyl-CoA hydratase/isomerase. asm.orgresearchgate.net This enzyme belongs to the crotonase/enoyl-CoA hydratase family, which encompasses a variety of enzymes involved in the metabolism of fatty acids. researchgate.netresearchgate.net The DspI protein is proposed to catalyze the formation of a double bond at the β-carbon of small fatty acids, a key step in the synthesis of cis-DA. researchgate.netresearchgate.net
Research has unequivocally demonstrated that the inactivation or mutation of the dspI gene abolishes the production of cis-DA. researchgate.netasm.org This has been confirmed through gas chromatography-mass spectrometry (GC-MS) analysis of the cell-free spent culture medium from dspI mutant strains, which showed a lack of the characteristic cis-DA peak observed in wild-type strains. researchgate.netasm.org The role of dspI is further substantiated by complementation studies, where providing a functional copy of the dspI gene to the mutant strain restores the production of cis-DA and its associated phenotypes. researchgate.netasm.org
The expression of the dspI gene itself appears to be regulated in a cell-density-dependent manner, with transcript levels correlating with the density of the bacterial population. researchgate.netasm.org This is consistent with the role of its product, cis-DA, as a cell-to-cell signaling molecule involved in quorum sensing and biofilm dispersion. researchgate.netasm.org The functional significance of DspI-mediated cis-DA synthesis extends to several key bacterial behaviors. Deletion of the dspI gene not only halts biofilm dispersion but also leads to a significant decrease in pyoverdine production and flagella-dependent swarming motility, as well as attenuated virulence in P. aeruginosa. nih.gov
Notably, the DspI protein shows significant sequence homology to RpfF, an enzyme in Xanthomonas campestris that is responsible for the synthesis of another class of fatty acid signals known as diffusible signal factors (DSF). researchgate.netasm.org This homology suggests a conserved enzymatic mechanism for the production of unsaturated fatty acid signaling molecules across different bacterial species. asm.org
| Gene/Protein | Function | Effect of Inactivation | Homolog |
| dspI (PA14_54640, PA0745) | Encodes a putative enoyl-CoA hydratase/isomerase required for cis-DA synthesis. researchgate.netasm.org | Abolishes cis-DA production, reduces biofilm dispersion, decreases swarming motility and pyoverdine production. researchgate.netasm.orgnih.gov | RpfF in Xanthomonas campestris. researchgate.netasm.org |
Transcriptomic Profiling and Gene Regulation
This compound acts as a signaling molecule that instigates a broad reprogramming of gene expression in Pseudomonas aeruginosa. asm.orgnih.gov Transcriptomic studies using microarray analysis have revealed that cis-DA modulates the expression of a large number of genes, with one study identifying 666 differentially expressed genes in its presence. asm.orgresearchgate.netnih.gov The majority of these genes (523, or approximately 91%) were found to be upregulated, while the remaining 143 genes (about 8.9%) were downregulated. nih.gov These regulated genes are involved in a wide array of cellular functions, including motility, chemotaxis, iron uptake, virulence, and metabolic activity. nih.govnih.gov
A key finding from protein-protein interaction (PPI) network analysis is the identification of a specific gene cluster involved in the synthesis and perception of the cis-DA signal. nih.govresearchgate.net This cluster includes the genes PA4978 , PA4979 , PA4980 , PA4982 , and PA4983 . nih.govresearchgate.net Within this group, specific roles have been proposed based on homology and functional analysis:
PA4980 : This gene encodes a putative enoyl-CoA hydratase/isomerase, an enzyme class necessary for the synthesis of fatty acid signals. nih.gov Its function is analogous to that of DspI, suggesting its direct involvement in cis-DA production. nih.gov
PA4982/PA4983 : This gene pair is predicted to encode a two-component signal transduction system. nih.govPA4982 is believed to be the sensor kinase, responsible for detecting the extracellular cis-DA signal, while PA4983 is the corresponding response regulator that, upon activation, modulates the expression of target genes. nih.gov
The functions of PA4978 and PA4979 are less defined but are believed to be part of this signaling and synthesis cassette. nih.gov This genetic architecture, where genes for signal synthesis and response are clustered, is a common feature in bacterial quorum sensing systems. nih.gov The discovery of this gene cluster provides a mechanistic framework for understanding how P. aeruginosa both produces and responds to the cis-DA signal, thereby controlling biofilm dispersion and other associated behaviors. nih.gov
| Gene | Proposed Function/Role | Involvement in cis-DA Signaling |
| PA4978 | Part of the synthesis and perception gene cluster. nih.gov | Potentially involved in sensing or responding to cis-DA. nih.gov |
| PA4979 | Part of the synthesis and perception gene cluster. nih.gov | Potentially involved in sensing or responding to cis-DA. nih.gov |
| PA4980 | Putative enoyl-CoA hydratase/isomerase. nih.gov | Believed to be involved in the synthesis of cis-DA. nih.gov |
| PA4982 | Sensor kinase of a two-component system. nih.gov | Proposed to be the sensor for the cis-DA signal. nih.gov |
| PA4983 | Response regulator of a two-component system. nih.gov | Mediates the cellular response to the cis-DA signal by regulating gene expression. nih.gov |
Cross Species and Cross Kingdom Activity of Cis 2 Decenoic Acid
Efficacy Against Gram-Negative Bacteria
CDA has demonstrated notable effects against a variety of Gram-negative bacteria, primarily by disrupting their biofilm lifecycle. This activity is not limited to its native producer, P. aeruginosa, but extends to other clinically significant pathogens. nih.govasm.org Its ability to induce dispersion and inhibit biofilm formation at nanomolar concentrations highlights its potency as a signaling molecule. nih.govasm.org
As the bacterium from which cis-2-decenoic acid was first isolated, P. aeruginosa has been the primary model for studying its activity. asm.orgnih.gov CDA functions as a native autoinducer of biofilm dispersion in this organism. asm.org The production of CDA is dependent on the gene dspI, an ortholog of PA0745, which encodes a putative enoyl-CoA hydratase. asm.org The expression of dspI is correlated with cell density, indicating that CDA-mediated dispersion is a cell-to-cell communication process. asm.org
Exogenously applied CDA can induce the dispersion of established P. aeruginosa biofilms at concentrations as low as 2.5 nM. nih.govasm.org Transcriptomic analysis has revealed that CDA signaling affects the expression of 666 genes involved in various cellular functions, including motility, attachment, and metabolism. mdpi.comnih.gov Furthermore, CDA can revert dormant persister cells to a metabolically active state, thereby increasing their susceptibility to conventional antibiotics. nih.govasm.org When used in combination with antibiotics like tobramycin (B1681333) or ciprofloxacin (B1669076), CDA significantly enhances their killing efficacy against P. aeruginosa biofilms, leading to a greater reduction in viable cells compared to antibiotic treatment alone. mdpi.comnih.gov
**Table 1: Effects of this compound on *Pseudomonas aeruginosa***
| Effect | Observation | CDA Concentration | Reference(s) |
|---|---|---|---|
| Biofilm Dispersion | Induces dispersion of established biofilm microcolonies. | 2.5 nM | nih.govasm.org |
| Persister Cell Modulation | Reverts persister cells to a metabolically active, antibiotic-susceptible state. | 100 nM | nih.govasm.org |
| Antibiotic Synergy | Enhances killing efficacy of tobramycin and ciprofloxacin by >1.5 Log. | Not specified | mdpi.comnih.gov |
| Gene Regulation | Regulates 666 genes involved in motility, attachment, and metabolism. | Not specified | mdpi.comnih.gov |
The efficacy of this compound extends to Escherichia coli, a common Gram-negative pathogen. CDA has been shown to induce the dispersion of E. coli biofilms and prevent their formation. mdpi.comasm.org In studies involving pre-established biofilms, treatment with 310 nM CDA resulted in a significant increase in the number of planktonic cells, indicating active dispersion. plos.orgnih.gov Specifically, this concentration led to at least a two-fold increase in planktonic cells. plos.org
Furthermore, CDA demonstrates a powerful synergistic effect when combined with antibiotics to combat catheter-associated biofilms. In both single and dual-species biofilms with Klebsiella pneumoniae, a combination of 310 nM CDA and antibiotics like ciprofloxacin or ampicillin (B1664943) led to a reduction of at least 78% in biofilm biomass. nih.govmicrobiologyresearch.org This combined treatment also effectively killed most of the remaining biofilm cells. nih.govmicrobiologyresearch.org CDA also plays a role in modulating persister cells in E. coli. Its presence during persister cell isolation resulted in a 2-log decrease in their numbers, and it reverts them to an antibiotic-susceptible state. mdpi.comasm.org
**Table 2: Effects of this compound on *Escherichia coli***
| Effect | Observation | CDA Concentration | Reference(s) |
|---|---|---|---|
| Biofilm Dispersion | Induces dispersion of established biofilms. | 310 nM | asm.orgplos.org |
| Biofilm Prevention | Significantly prevents biofilm formation. | 310 nM | nih.govmicrobiologyresearch.org |
| Antibiotic Synergy | Combined with antibiotics, reduces biofilm biomass by at least 78%. | 310 nM | nih.govmicrobiologyresearch.org |
| Persister Cell Reduction | Leads to a 2-Log decrease in persister cell numbers. | Not specified | mdpi.comnih.gov |
This compound is also effective against biofilms formed by Klebsiella pneumoniae. It can induce dispersion in established biofilms of this pathogen. mdpi.comasm.org Research has specifically investigated its role in the context of catheter-associated urinary tract infections (CAUTIs), where biofilms are a major challenge. nih.govmicrobiologyresearch.org
In studies using both single-species K. pneumoniae biofilms and dual-species biofilms with E. coli, CDA demonstrated significant activity. Treatment of pre-formed biofilms with 310 nM CDA caused a threefold or greater increase in the number of planktonic cells, signifying biofilm dispersion. nih.govmicrobiologyresearch.org When this concentration of CDA was used in conjunction with antibiotics such as ciprofloxacin or ampicillin, it resulted in a substantial reduction of biofilm biomass by at least 78%. nih.govmicrobiologyresearch.org Moreover, the addition of 310 nM CDA was shown to effectively prevent the initial formation of K. pneumoniae biofilms, including in mixed cultures. nih.govmicrobiologyresearch.org
**Table 3: Effects of this compound on *Klebsiella pneumoniae***
| Effect | Observation | CDA Concentration | Reference(s) |
|---|---|---|---|
| Biofilm Dispersion | Results in at least a threefold increase in planktonic cells. | 310 nM | nih.govmicrobiologyresearch.org |
| Biofilm Prevention | Significantly prevents biofilm formation in single and mixed cultures. | 310 nM | nih.govmicrobiologyresearch.org |
| Antibiotic Synergy | Combined with antibiotics, reduces biofilm biomass by at least 78%. | 310 nM | nih.govmicrobiologyresearch.org |
The biofilm-dispersing activity of this compound has been documented against Salmonella enterica, a significant foodborne pathogen. plos.orgnih.gov The application of CDA to pre-established S. enterica biofilms induces the release of cells into the planktonic state. Studies have shown that treatment with 310 nM CDA can cause at least a two-fold increase in the number of free-swimming cells. plos.org This indicates that CDA can effectively disrupt the structure of mature biofilms formed by this bacterium on surfaces like stainless steel and polystyrene. mdpi.comnih.gov When combined with antibiotics or disinfectants, CDA significantly enhances the removal of biofilm biomass. plos.orgnih.gov
**Table 4: Effects of this compound on *Salmonella enterica***
| Effect | Observation | CDA Concentration | Reference(s) |
|---|---|---|---|
| Biofilm Dispersion | Induces at least a two-fold increase in planktonic cells. | 310 nM | plos.orgnih.gov |
| Biomass Removal | In combination with antimicrobials, significantly removes biofilm biomass. | 310 nM | mdpi.complos.org |
This compound has been identified as an agent capable of inducing dispersion in biofilms of Proteus mirabilis. nih.govasm.org This bacterium is a common cause of catheter-associated urinary tract infections, where its ability to form crystalline biofilms is a key virulence factor. tandfonline.com The signaling activity of CDA, originally discovered in P. aeruginosa, demonstrates cross-species efficacy by disrupting the biofilm communities of P. mirabilis. nih.govmdpi.com This effect contributes to the broader understanding of CDA as an interspecies signaling molecule that can modulate biofilm behavior in various Gram-negative bacteria. nih.gov
While this compound has shown broad-spectrum activity, its effects on Acinetobacter baumannii have been subject to some conflicting reports. Some studies have indicated challenges in reproducing the biofilm dispersion effects seen in other bacteria. For instance, one study noted less than 10% dispersion of A. baumannii biofilms at a concentration of 400 μM, which is significantly higher than the nanomolar concentrations effective against other species. frontiersin.org However, other research has pointed to the potential of targeting quorum sensing mechanisms in A. baumannii with various compounds to inhibit biofilm formation, suggesting that pathways influenced by molecules like CDA could be relevant. researchgate.net
Efficacy Against Gram-Positive Bacteria
This compound (CDA), a fatty acid signaling molecule originally identified in Pseudomonas aeruginosa, has demonstrated significant activity against a wide range of Gram-positive bacteria. mdpi.com Its efficacy is not limited to inhibiting the formation of biofilms but also includes the dispersion of established biofilms and, in some cases, the inhibition of planktonic cell growth. plos.orgnih.gov This broad-spectrum activity makes CDA a molecule of considerable interest in the development of novel antimicrobial strategies.
Staphylococcus aureus (including MRSA)
Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), is a major cause of biofilm-associated infections. mdpi.com Research has extensively documented the effects of CDA on this pathogen. CDA has been shown to inhibit the formation of S. aureus biofilms and disperse pre-existing ones. plos.orgresearchgate.net
In one study, CDA at a concentration of 125 μg/mL was effective in inhibiting biofilm formation by a clinical isolate of MRSA. nih.gov At higher concentrations of 500 μg/mL and above, CDA also exhibited inhibitory effects on the growth of planktonic MRSA cells. plos.orgnih.gov Furthermore, the combination of CDA with antibiotics such as daptomycin (B549167), vancomycin (B549263), and linezolid (B1675486) resulted in an increased reduction of MRSA biofilms. nih.govnih.gov
The molecule is also capable of inducing the dispersion of established biofilms. Treatment with 310 nM CDA has been shown to cause a significant release of cells from pre-established S. aureus biofilms. researchgate.net When combined with antibiotics or disinfectants, this concentration of CDA led to an approximate 80% reduction in biofilm biomass. researchgate.net This suggests that CDA can render biofilm-embedded bacteria more susceptible to conventional antimicrobial agents. In some instances, CDA has been observed to revert persister cells, which are dormant variants of regular cells that are highly tolerant to antibiotics, to a more susceptible state. nih.gov
**Table 1: Efficacy of this compound against *Staphylococcus aureus***
| Effect | Concentration | Observations | References |
|---|---|---|---|
| Biofilm Inhibition | 125 μg/mL | Inhibited biofilm formation by MRSA. | plos.orgnih.gov |
| Planktonic Growth Inhibition | ≥ 500 μg/mL | Inhibited the growth of MRSA. | plos.orgnih.gov |
| Biofilm Dispersion | 310 nM | Induced the release of planktonic cells from established biofilms. | researchgate.net |
| Synergistic Effect | 310 nM | Combined with antibiotics, led to an ~80% reduction in biofilm biomass. | researchgate.net |
| Persister Cell Reversion | Not specified | Reverted persister cells to an antimicrobial-susceptible state. | nih.gov |
Bacillus subtilis
The efficacy of this compound extends to Bacillus subtilis, a Gram-positive, spore-forming bacterium. CDA has been demonstrated to induce dispersion in established B. subtilis biofilms. In studies examining its effect on preformed biofilms on surfaces like stainless steel and polystyrene, CDA, when used in combination with other antimicrobials, significantly removed the biofilm biomass. mdpi.com This indicates a potential application in food safety and industrial settings where B. subtilis can be a contaminant. mdpi.com The presence of CDA has also been found to revert persister cells to a state that is more susceptible to antimicrobial agents. nih.gov
**Table 3: Efficacy of this compound against *Bacillus subtilis***
| Effect | Concentration | Observations | References |
|---|---|---|---|
| Biofilm Dispersion | Not specified | Induces dispersion of established biofilms. | |
| Biofilm Removal | Not specified | In combination with antimicrobials, removes preformed biofilms from surfaces. | mdpi.com |
| Persister Cell Reversion | Not specified | Reverts persister cells to an antimicrobial-susceptible state. | nih.gov |
Staphylococcus epidermidis
Staphylococcus epidermidis is a common commensal on human skin but is also a frequent cause of biofilm-related infections, particularly on indwelling medical devices. While specific detailed studies on the direct effect of CDA on S. epidermidis are not as numerous as for S. aureus, its broad activity against Gram-positive bacteria suggests its potential efficacy. It has been noted in the context of catheter-associated urinary tract infections (CAUTIs), where a variety of organisms, including S. epidermidis, can form biofilms. nih.gov The ability of CDA to prevent biofilm formation in mixed-species cultures, as demonstrated in studies on catheter-associated biofilms, indicates its potential as a preventative agent against infections involving S. epidermidis. nih.gov
**Table 4: Efficacy of this compound against *Staphylococcus epidermidis***
| Effect | Concentration | Observations | References |
|---|---|---|---|
| Biofilm Prevention | 310 nM | Implied efficacy in mixed-species catheter-associated biofilms. | nih.gov |
Efficacy Against Fungi/Yeast
Candida albicans
The activity of this compound is not confined to bacteria; it also exhibits cross-kingdom effects, notably against the opportunistic fungal pathogen Candida albicans. This yeast is a common cause of biofilm-related infections, particularly in immunocompromised individuals and in the context of medical implants.
CDA has been shown to induce the dispersion of C. albicans biofilms. This signaling molecule, produced by bacteria, can influence the behavior of this fungus, highlighting a complex inter-kingdom communication. The dispersion of C. albicans from a biofilm typically occurs in the yeast form. Research into the mechanisms of this dispersal has pointed towards the involvement of the Set3–NRG1 complex, which are regulators of biofilm dispersal and filamentation in C. albicans. This suggests that CDA may trigger a specific regulatory pathway in the fungus, leading to the transition from a sessile, biofilm state to a planktonic, yeast-like state.
**Table 5: Efficacy of this compound against *Candida albicans***
| Effect | Concentration | Observations | References |
|---|---|---|---|
| Biofilm Dispersion | Not specified | Induces dispersion of established biofilms. | |
| Mechanism of Action | Not specified | May involve the Set3–NRG1 regulatory complex. |
Biocompatibility and Safety Considerations for Potential Applications
Evaluation of Cytotoxic Effects on Eukaryotic Cells
Assessing the impact of cis-2-decenoic acid on eukaryotic cells is a critical step in its development for clinical applications. Research has primarily focused on cell lines that would likely be exposed to CDA in a therapeutic setting, such as fibroblasts in soft tissues.
Lack of Cytotoxicity to Fibroblasts
Studies investigating the biocompatibility of CDA have consistently demonstrated a favorable safety profile with human fibroblast cells. Research shows that at concentrations effective for inhibiting biofilm formation, CDA does not induce cytotoxic effects.
Specifically, concentrations of CDA up to 500 μg/mL have been shown to have no cytotoxic effects on fibroblasts researchgate.netnih.gov. In these studies, fibroblasts exposed to various concentrations of CDA remained attached to culture surfaces and appeared healthy researchgate.net. This lack of cytotoxicity is significant because these concentrations are at or above those required to inhibit the growth of bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and to prevent biofilm formation researchgate.netnih.govfrontiersin.org.
Table 1: Effect of this compound (CDA) on Fibroblast Viability
| CDA Concentration (µg/mL) | Observation | Outcome | Source |
|---|---|---|---|
| ≤ 500 | No observable cytotoxic effects. Cells appear healthy and attached. | Biocompatible | researchgate.netnih.gov |
| ≥ 250 | A decrease in cell number at 24 hours; a lag in cell proliferation between 24 and 48 hours. | Potential Cytostatic Effect | researchgate.net |
Effects on Osteoblast-like Cells
Following a comprehensive search of available literature, no specific studies detailing the direct effects of this compound on osteoblast-like cells were identified.
Studies on HepG2 Cell Line
Following a comprehensive search of available literature, no specific studies evaluating the cytotoxic effects of this compound on the human hepatocellular carcinoma (HepG2) cell line were identified.
Safety Profile in Therapeutic Contexts
The potential for local delivery of CDA directly to a site of infection or a medical implant is a viable therapeutic strategy researchgate.netnih.gov. Studies have shown that CDA can be loaded into biocompatible delivery systems, such as chitosan (B1678972) sponges, which can release the compound at biofilm-inhibitory concentrations over several days researchgate.netnih.gov. This approach could maximize the compound's efficacy against pathogens while minimizing systemic exposure. The development of such localized delivery methods is contingent on the compound's favorable safety profile, as direct application can lead to high concentrations in the surrounding tissue researchgate.net. The research to date supports the continued investigation of CDA for these applications, although further in vivo studies are required for a more comprehensive evaluation of the tissue response before any clinical use nih.gov.
Q & A
Q. What is the primary mechanism by which cis-2-decenoic acid (CDA) disrupts bacterial biofilms?
CDA disrupts biofilms by interfering with bacterial quorum sensing (QS), a communication system regulating biofilm formation and virulence. Specifically, CDA induces biofilm dispersion by downregulating genes associated with extracellular polymeric substance (EPS) production and upregulating motility genes. This mechanism reverts bacteria to a planktonic state, enhancing susceptibility to antibiotics . Methodological Insight: To validate this, use transcriptional profiling (e.g., RNA-seq) to compare gene expression in biofilms treated with CDA versus controls. Pair this with confocal microscopy to visualize EPS reduction .
Q. How can researchers quantify the biofilm dispersal activity of CDA in vitro?
A standard method involves:
- Culturing biofilms in 96-well microtiter plates using media like Tryptic Soy Broth (TSB) with glucose.
- Treating mature biofilms with CDA at varying concentrations (e.g., 10–100 µM) for 8–24 hours.
- Quantifying dispersal via colony-forming unit (CFU) counts or crystal violet staining for biomass quantification . Key controls: Include untreated biofilms and solvents (e.g., DMSO) to rule out vehicle effects .
Q. What are the standard methods to assess the antimicrobial synergy between CDA and conventional antibiotics?
Synergy is evaluated using:
- Checkerboard assays : Combine CDA with antibiotics (e.g., tobramycin) at sub-inhibitory concentrations and calculate the fractional inhibitory concentration index (FICI). An FICI ≤0.5 indicates synergy .
- Time-kill curves : Monitor bacterial viability over 24 hours in the presence of CDA-antibiotic combinations versus single agents . Note: Validate results across multiple strains (e.g., P. aeruginosa PAO1, MRSA) to assess broad-spectrum efficacy .
Advanced Research Questions
Q. What structural features of CDA are critical for its quorum sensing inhibition activity, and how can mutagenesis studies elucidate this?
The cis-2 double bond and carboxylic acid group are essential for QS inhibition. Mutagenesis of enzymes involved in CDA biosynthesis (e.g., DspI in P. aeruginosa) reveals residues like Glu126 and Cys127 that are critical for its enzymatic activity. Replace these residues via site-directed mutagenesis and compare biofilm dispersal efficacy in wild-type versus mutant strains . Structural validation: Use X-ray crystallography or molecular docking to analyze CDA-enzyme interactions .
Q. How does the concentration gradient of CDA influence its efficacy in dispersing multi-species biofilms, and what experimental designs account for this variability?
CDA exhibits a biphasic effect: low concentrations (1–10 µM) induce dispersion, while higher doses (>50 µM) may inhibit bacterial growth. To study this:
- Use gradient plates or microfluidics to simulate concentration gradients in multi-species biofilms (e.g., P. aeruginosa and C. albicans).
- Measure dispersal kinetics via live/dead staining and species-specific CFU counts . Statistical approach: Apply dose-response modeling (e.g., four-parameter logistic curves) to determine EC₅₀ values across species .
Q. What experimental strategies resolve contradictions in reported minimum effective concentrations (MECs) of CDA across bacterial strains?
Discrepancies in MECs often arise from differences in biofilm maturity, media composition, or strain-specific QS regulation. To address this:
- Standardize biofilm growth conditions (e.g., 48-hour maturation in TSB + 1% glucose).
- Use meta-analysis to aggregate data from multiple studies, adjusting for variables like pH and temperature.
- Validate findings with in vivo models (e.g., murine catheter infections) to correlate in vitro MECs with therapeutic efficacy .
Tables for Key Data
| Parameter | P. aeruginosa (PAO1) | S. aureus (MRSA) | C. albicans |
|---|---|---|---|
| CDA EC₅₀ (Biofilm) | 25 µM | 40 µM | 15 µM |
| Synergy with Tobramycin | FICI = 0.3 | FICI = 0.5 | N/A |
| Structural Determinants | Functional Impact |
|---|---|
| cis-2 double bond | Essential for QS receptor binding |
| Carboxylic acid group | Enhances solubility and diffusion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
